Cas no 33877-16-6 ((R)-1-Phenylethanethiol)

(R)-1-Phenylethanethiol is a chiral thiol compound characterized by its enantiomerically pure (R)-configuration and a phenyl-ethyl functional group. This compound is widely utilized in asymmetric synthesis, catalysis, and pharmaceutical intermediates due to its ability to impart stereochemical control in reactions. Its high enantiomeric purity makes it valuable for producing optically active compounds, while the thiol group provides reactivity for conjugation or nucleophilic substitution. (R)-1-Phenylethanethiol is also employed in ligand design for metal-catalyzed processes and as a building block for chiral auxiliaries. The compound’s stability and well-defined stereochemistry ensure reproducibility in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
(R)-1-Phenylethanethiol structure
(R)-1-Phenylethanethiol structure
Product Name:(R)-1-Phenylethanethiol
CAS No:33877-16-6
MF:C8H10S
MW:138.230000972748
CID:54146
PubChem ID:12217730
Update Time:2025-05-25

(R)-1-Phenylethanethiol Chemical and Physical Properties

Names and Identifiers

    • (R)-1-Phenylethanethiol
    • (S)-1-phenylethanethiol
    • Benzenemethanethiol,a-methyl-, (R)-
    • a-Toluenethiol, a-methyl-, (R)-(+)- (8CI)
    • (+)-1-Phenylethanethiol
    • AMY2454
    • 33877-16-6
    • SCHEMBL664500
    • EN300-1692462
    • (1R)-1-PHENYLETHANETHIOL
    • (1R)-1-phenylethane-1-thiol
    • AKOS025295560
    • Inchi: 1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1
    • InChI Key: QZZBJCFNHPYNKO-SSDOTTSWSA-N
    • SMILES: S[C@H](C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 138.0504
  • Monoisotopic Mass: 138.05032149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 74.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 1Ų

Experimental Properties

  • PSA: 0

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(R)-1-Phenylethanethiol Related Literature

Additional information on (R)-1-Phenylethanethiol

(R)-1-Phenylethanethiol (CAS No. 33877-16-6): A Comprehensive Overview

(R)-1-Phenylethanethiol, also known as R-(+)-1-phenylethanol thiol or thiophenol derivative, is an organic compound with the CAS registry number 33877-16-6. This compound belongs to the class of organosulfur compounds, specifically thiols, which are characterized by the presence of a sulfur atom bonded to a hydroxyl group (-SH) and an alkyl or aryl group. In this case, the aryl group is a phenyl ring attached to a methylene group (-CH2-), making it a derivative of thiophenol.

The molecular formula of (R)-1-Phenylethanethiol is C8H8OS, and its molecular weight is approximately 144.20 g/mol. The compound exists as a chiral molecule, with the (R) configuration indicating that the sulfur atom is in the R configuration relative to the phenyl group. This chirality is significant in various applications, particularly in pharmaceuticals and asymmetric synthesis, where stereochemistry plays a crucial role.

Recent studies have highlighted the importance of (R)-1-Phenylethanethiol in the field of materials science, particularly in the development of novel materials for electronic applications. Researchers have explored its use as a precursor for synthesizing low-dimensional materials such as graphene-like structures and transition metal dichalcogenides (TMDs). These materials exhibit unique electronic properties, making them promising candidates for next-generation electronics, optoelectronics, and energy storage devices.

In addition to its role in materials science, (R)-1-Phenylethanethiol has found applications in organic synthesis as a versatile building block. Its thiol group allows for easy functionalization through reactions such as nucleophilic substitution, oxidation, and coupling reactions. For instance, it can be used to prepare disulfides, sulfonic acids, and other sulfur-containing compounds that are valuable in pharmaceuticals and agrochemicals.

The synthesis of (R)-1-Phenylethanethiol typically involves the alkylation of thiophenol using an appropriate alkylating agent under basic conditions. The stereochemistry of the product can be controlled by using chiral catalysts or starting materials with defined configurations. Recent advancements in asymmetric catalysis have enabled the enantioselective synthesis of this compound, which is critical for its use in chiral recognition and asymmetric induction processes.

From an environmental perspective, understanding the fate and behavior of (R)-1-Phenylethanethiol in natural systems is essential for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microorganisms utilizing it as a sulfur source. However, its persistence in aquatic environments and potential toxicity to aquatic organisms remain areas of active research.

In conclusion, (R)-1-Phenylethanethiol (CAS No. 33877-16-6) is a versatile compound with applications spanning materials science, organic synthesis, and environmental chemistry. Its unique properties and chiral nature make it an invaluable tool for researchers across various disciplines. As new insights into its chemistry and applications continue to emerge, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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